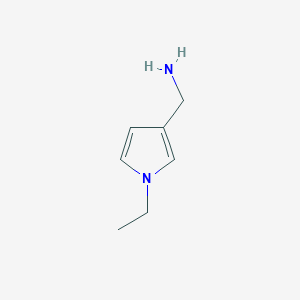![molecular formula C9H14O3 B13526974 Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique spatial arrangement and stability, making them valuable in various fields of research and industry. The compound’s structure includes a bicyclo[2.1.1]hexane core, which is a saturated bicyclic system, and functional groups such as a hydroxymethyl and a carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction is efficient and modular, allowing for the derivatization of the bicyclo[2.1.1]hexane core with various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemical synthesis and modular approaches can be scaled up for industrial applications. The use of photochemistry in industrial settings allows for the efficient production of complex bicyclic structures with high precision .
Análisis De Reacciones Químicas
Types of Reactions
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The functional groups on the bicyclo[2.1.1]hexane core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while reduction of the carboxylate group yields an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .
Aplicaciones Científicas De Investigación
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new bio-active compounds
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler structure without the hydroxymethyl and carboxylate groups.
Bicyclo[2.2.1]heptane: A related bicyclic compound with a different ring size.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring size and substitution pattern.
Uniqueness
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific functional groups and the resulting chemical properties. The presence of both hydroxymethyl and carboxylate groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7,10H,2-5H2,1H3 |
Clave InChI |
YMRWREATBQAXBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CC1(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


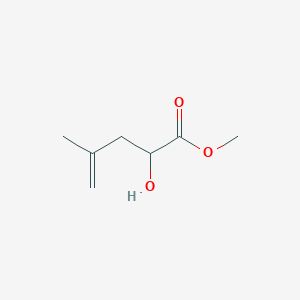
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
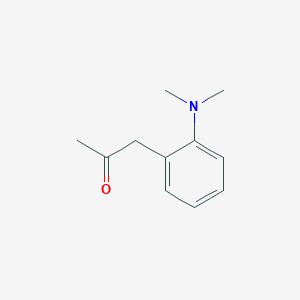
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
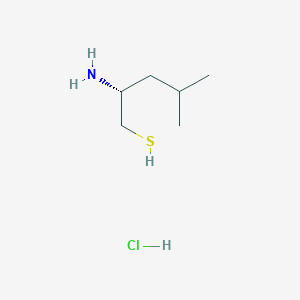

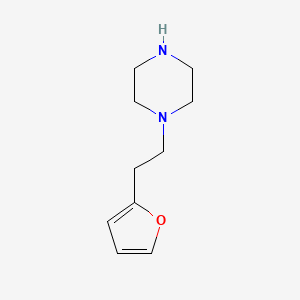




![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
